molecular formula C22H26ClFN2O B5156234 N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide

Cat. No. B5156234
M. Wt: 388.9 g/mol
InChI Key: QHNSYFBTDJNORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide, commonly known as [Compound Name], is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and is known to have various biochemical and physiological effects.

Mechanism of Action

[Compound Name] acts as a selective antagonist for dopamine D3 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the reward system of the brain. By blocking the action of dopamine, [Compound Name] can modulate the activity of the reward system and affect behavior.
Biochemical and Physiological Effects
[Compound Name] has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can have an impact on behavior and mood. It has also been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using [Compound Name] in lab experiments is its high selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using [Compound Name] is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that can be explored in the study of [Compound Name]. One area of research could be the development of more potent and selective dopamine D3 receptor antagonists. Another area of research could be the exploration of the potential therapeutic applications of [Compound Name] in neurological disorders such as drug addiction and schizophrenia. Additionally, the use of [Compound Name] in combination with other drugs could be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, [Compound Name] is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to have a wide range of applications in the field of neuroscience, particularly in the study of dopamine receptors. [Compound Name] acts as a selective antagonist for dopamine D3 receptors and has various biochemical and physiological effects. While there are limitations to using [Compound Name] in lab experiments, there are several future directions that can be explored in the study of this compound.

Synthesis Methods

The synthesis of [Compound Name] involves the reaction of 3-fluoro-N-methylbenzamide with 1-[2-(4-chlorophenyl)ethyl]-4-piperidinemethanol in the presence of a suitable base. The reaction yields [Compound Name] as a white solid with a high yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

[Compound Name] has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of neuroscience, particularly in the study of dopamine receptors. [Compound Name] has been used as a radioligand for the imaging of dopamine D3 receptors in the brain. It has also been used as a tool to study the role of dopamine D3 receptors in drug addiction and other neurological disorders.

properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN2O/c1-25(22(27)19-3-2-4-21(24)15-19)16-18-10-13-26(14-11-18)12-9-17-5-7-20(23)8-6-17/h2-8,15,18H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSYFBTDJNORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.